2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with a molecular formula of C15H11ClO4 It is a derivative of benzoic acid, featuring a chloro group and a methoxycarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid typically involves multiple steps. One common method starts with dimethyl terephthalate as the raw material. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. For example, a clean and nitrogen-purged autoclave reactor can be used for hydrogenation steps, ensuring safety and efficiency . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperbenzoic acid (mCPBA).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: meta-chloroperbenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides or other oxidized derivatives, while reduction with hydrogen gas can produce dechlorinated compounds.
Scientific Research Applications
2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in the context of SGLT2 inhibitors, the compound inhibits the sodium-glucose cotransporter 2, reducing glucose reabsorption in the kidneys and lowering blood glucose levels . The pathways involved include the inhibition of glucose transport and modulation of renal function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-methoxycarbonylphenyl)phenol: This compound has a similar structure but features a hydroxyl group instead of a carboxyl group.
2-Chloro-4-(methoxycarbonyl)phenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Methyl 4-chlorobenzoate: This compound is a simpler ester derivative of benzoic acid with a chloro group.
Uniqueness
2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as an intermediate in the synthesis of pharmaceuticals and specialty chemicals highlights its versatility and importance in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(16)8-11/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKIKJXCYXYOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690719 |
Source
|
Record name | 3-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-17-6 |
Source
|
Record name | 3-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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